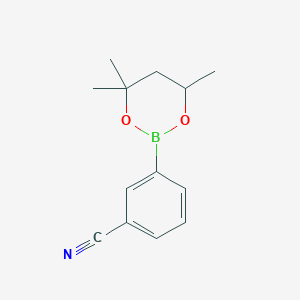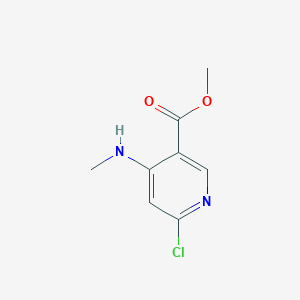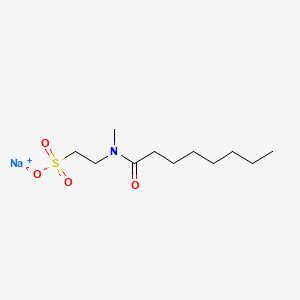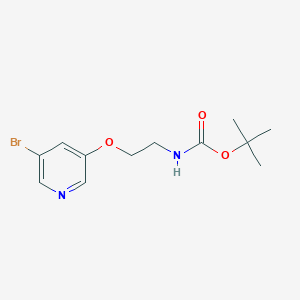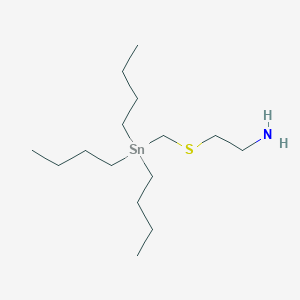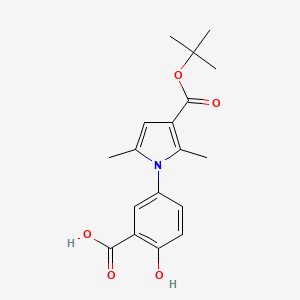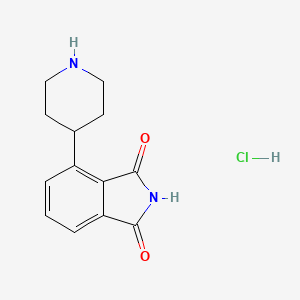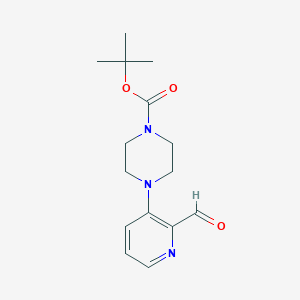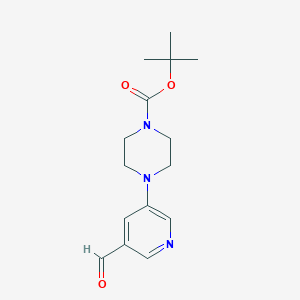![molecular formula C13H11F3N2O3 B1401714 [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester CAS No. 1208081-48-4](/img/structure/B1401714.png)
[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Übersicht
Beschreibung
The compound “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester” belongs to the class of 1,2,4-oxadiazole derivatives . These derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of arylamidoxamines with an aldehyde . A one-pot synthesis-arylation strategy has also been reported, which involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester”, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The electronegativities of nitrogen and oxygen make them strong hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research applications of 5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester primarily involve its synthesis and characterization, along with its potential as a precursor for various derivatives with biological activity. This compound is part of a broader class of 1,3,4-oxadiazoles, known for their versatile pharmacological properties. Research has focused on developing novel derivatives of 1,3,4-oxadiazoles by modifying the phenyl moiety to study their anticancer, antimicrobial, and other biological activities.
A study by Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, exploring their anticancer properties against several cell lines, including HepG2, Caco-2, and PANC-1. This research highlights the compound's role in synthesizing potential anticancer agents (Adimule et al., 2014).
In another context, the compound's derivatives have been investigated for antimicrobial activities. Demirbas et al. (2004) synthesized acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring, leading to the development of compounds with antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).
Antimicrobial Activity
Further research into the antimicrobial properties of 1,3,4-oxadiazole derivatives was conducted by Nagarapu and Pingili (2014), who synthesized a novel series of various 1,3,4-oxadiazoles and tested them for antibacterial and antifungal activities (Nagarapu & Pingili, 2014).
Chemical Synthesis Advances
The advancements in the chemical synthesis of 1,3,4-oxadiazoles, including the compound , have been pivotal. Janda (2001) described a simple synthesis method for ethyl aryloxadiazolylacetates, which involves acylation followed by thermal degradation, showcasing a two-step synthetic route to these compounds (Janda, 2001).
Efficient Synthesis Methods
Mogilaiah et al. (2009) reported an efficient synthesis method under microwave irradiation for 1,3,4-oxadiazolyl 1,8-naphthyridines, demonstrating the compound's utility in generating high-purity products in good yields, highlighting its significance in the rapid synthesis of complex molecules (Mogilaiah et al., 2009).
Zukünftige Richtungen
The 1,2,4-oxadiazole derivatives, including “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester”, have potential for further exploration due to their wide range of biological activities . They could serve as potential alternative templates for discovering novel antibacterial agents .
Eigenschaften
IUPAC Name |
ethyl 2-[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHADJJMOKQICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)

